10-Boc-SN-38 Enables pH-Triggered SN-38 Release in Nanoparticle Formulations
10-Boc-SN-38 demonstrates the ability to be loaded into a pH-sensitive polymeric micelle system, where its Boc group provides a trigger for drug release. The patent describes a micelle composed of mPEG-P(CL-ran-TMC) encapsulating 7-ethyl-10-t-Boc camptothecin (10-Boc-SN-38) with a particle size of 32-34 nm and a polydispersity index (PDI) of 0.13 ± 0.015 [1]. This formulation is designed to exploit the acidic tumor microenvironment to remove the Boc group, converting the prodrug into active SN-38. This contrasts with the parent compound SN-38, which cannot be formulated into such a stable, size-controlled, and pH-responsive nanocarrier without chemical modification [REFS-1, REFS-2].
| Evidence Dimension | Formulability into a pH-sensitive nanocarrier |
|---|---|
| Target Compound Data | Successfully encapsulated in mPEG-P(CL-ran-TMC) micelles; size: 32-34 nm; PDI: 0.13 ± 0.015. |
| Comparator Or Baseline | Unmodified SN-38: Direct encapsulation into stable sub-100 nm micelles is challenging due to its ultra-flat aromatic structure. |
| Quantified Difference | Not quantifiable; qualitative yes/no. |
| Conditions | Polymeric micelle formulation as described in patent CN 201710531435.8. |
Why This Matters
This establishes 10-Boc-SN-38 as a viable precursor for creating advanced, tunable nanomedicines, a capability not directly accessible with the unmodified drug.
- [1] China Patent Application. (2017). A pH sensitive SN-38 micelle and its preparation method and application thereof. CN Patent Application No. 201710531435.8. Retrieved from https://www.jigao616.com/zhuanlijieshao_15849592.aspx View Source
- [2] Tseng, Y. C., Moorthy, N. S., Liu, Y. C., & Lin, S. Y. (2017). Sub-100 nm, long tumor retention SN-38-loaded photonic micelles for tri-modal cancer therapy. Journal of Controlled Release, 264, 297–306. https://doi.org/10.1016/j.jconrel.2017.09.010 View Source
